4-Chlorophenyl benzoate
Overview
Description
4-Chlorophenyl benzoate, also known as benzoic acid 4-chlorophenyl ester, is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl benzoate can be synthesized through the esterification of benzoic acid with 4-chlorophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as aluminum chloride can also enhance the efficiency of the reaction. The product is then subjected to distillation and purification processes to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield benzoic acid and 4-chlorophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under reflux conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether as a solvent.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl benzoates.
Hydrolysis: Benzoic acid and 4-chlorophenol.
Reduction: 4-Chlorophenyl methanol.
Scientific Research Applications
4-Chlorophenyl benzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chlorophenyl benzoate involves its interaction with specific molecular targets and pathways. In biochemical assays, the compound can act as a substrate for enzymes, leading to the formation of reaction products that can be analyzed to study enzyme activity. The presence of the chlorine atom on the phenyl ring can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
4-Chlorophenyl acetate: Similar structure but with an acetate group instead of a benzoate group.
4-Chlorophenyl propionate: Similar structure but with a propionate group instead of a benzoate group.
4-Bromophenyl benzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 4-Chlorophenyl benzoate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile in organic synthesis .
Properties
IUPAC Name |
(4-chlorophenyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSIXXOEIXUYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173866 | |
Record name | 4-Chlorophenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2005-08-5 | |
Record name | Benzoic acid, 4-chlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2005-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002005085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406605 | |
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Record name | 4-Chlorophenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorophenyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLOROPHENYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VB2XC7DJT | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 4-Chlorophenyl benzoate as revealed by crystallographic studies?
A1: Crystallographic analysis of this compound, a compound with the molecular formula C20H13ClO3 [, ], reveals intriguing structural features. The molecule comprises a central chlorobenzene ring bonded to both a benzoate group and a benzoyl group. Interestingly, these three aromatic rings are not coplanar. The dihedral angles between the chlorobenzene ring and the benzoate and benzoyl rings are 68.82° and 53.76°, respectively []. This non-planar conformation could influence the compound's interactions with other molecules and impact its potential applications.
Q2: How do the structural features of this compound contribute to its crystal packing?
A2: The crystal structure of this compound is stabilized by C—H⋯O hydrogen bonds []. These interactions occur between the hydrogen atoms of the aromatic rings and the oxygen atoms of the carbonyl groups, leading to the formation of centrosymmetric dimers within the crystal lattice. This specific arrangement of molecules within the crystal could influence the compound's melting point, solubility, and other physicochemical properties.
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